1-Chloro-3-nitrobenzene-13C6
Description
Significance of Stable Isotopes in Mechanistic, Analytical, and Environmental Chemistry Research
Stable isotopes, which are non-radioactive, are indispensable tools across various scientific disciplines. iaea.orgscbt.com Their use is fundamental in elucidating reaction mechanisms, enhancing analytical detection, and tracing environmental processes.
In mechanistic chemistry , stable isotopes serve as markers to track the fate of atoms and functional groups throughout a chemical reaction. numberanalytics.comias.ac.in This allows researchers to unravel complex reaction pathways, identify intermediates, and understand the intricate details of bond formation and cleavage. ias.ac.in For instance, by labeling a specific carbon atom in a reactant, its position in the final product can be determined, providing direct evidence for a proposed mechanism. ias.ac.in
In analytical chemistry , stable isotope-labeled compounds are widely used as internal standards for quantification. symeres.com Because these labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts, they can correct for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements. spectroinlets.com Furthermore, techniques like Isotopic Ratio Outlier Analysis (IROA) utilize specific isotopic patterns to differentiate biological signals from background noise and to determine the exact number of carbon atoms in a molecule. frontiersin.org
In environmental chemistry , stable isotopes are crucial for tracking the movement and transformation of substances in the environment. umd.eduenergy.gov They help in identifying sources of pollution, understanding the fate and transport of contaminants, and studying biogeochemical cycles. umd.edumdpi.comufz.de For example, the isotopic composition of elements like carbon, nitrogen, and oxygen in environmental samples can reveal information about their origins and the processes they have undergone. umd.eduenergy.gov
Rationale for Carbon-13 Labeling in Substituted Aromatic Systems
Carbon-13 (¹³C) is a stable isotope of carbon that has become a cornerstone in the study of substituted aromatic systems for several key reasons.
Probing Reaction Mechanisms: Aromatic compounds undergo a variety of reactions, including electrophilic and nucleophilic substitutions. ¹³C labeling is instrumental in distinguishing between different possible mechanisms. For example, in nucleophilic aromatic substitutions, the position of the ¹³C label in the product can confirm or rule out the formation of intermediates like benzyne. ias.ac.inmsu.edu
Enhanced NMR Spectroscopy: While the natural abundance of ¹³C is only about 1.1%, its presence is fundamental to ¹³C NMR spectroscopy. However, for complex molecules, especially in metabolomics, spectra can be crowded. acs.orgnih.gov Isotopic enrichment with ¹³C significantly enhances the signal, allowing for more detailed structural elucidation and the study of molecular dynamics. frontiersin.orgresearchgate.net In substituted aromatic systems, ¹³C labeling helps in assigning specific signals in the NMR spectrum, which can be challenging due to the similarity of carbon environments in the ring. msu.edu This is particularly useful for studying the electronic effects of substituents on the aromatic ring. rsc.org
Tracing Metabolic Pathways: Many aromatic compounds are metabolized in biological systems. ¹³C-labeled aromatic compounds are used to trace these metabolic pathways, identifying the resulting metabolites and understanding the biochemical transformations involved. studysmarter.co.ukacs.org This is critical in fields like drug metabolism and toxicology.
Overcoming Analytical Challenges: In complex mixtures, the signals from aromatic compounds can overlap with those of other molecules. ¹³C labeling provides a unique mass signature that allows for selective detection and quantification using mass spectrometry, even at low concentrations. frontiersin.org Specific labeling patterns can also aid in resolving ambiguities in mass spectral fragmentation patterns.
The use of perdeuterated backgrounds in conjunction with specific ¹³C labeling of aromatic residues can create isolated spin systems, which are ideal for studying molecular dynamics without interference from other nearby nuclei. nih.govnih.gov
Role of 1-Chloro-3-nitrobenzene-¹³C₆ as a Foundational Research Probe
1-Chloro-3-nitrobenzene (B92001) is a substituted aromatic compound used as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals. ontosight.aiscbt.com Its isotopically labeled form, 1-Chloro-3-nitrobenzene-¹³C₆, where all six carbon atoms of the benzene (B151609) ring are replaced with ¹³C, serves as a valuable research probe for several reasons.
The presence of both a chloro and a nitro group on the benzene ring makes it an interesting model compound for studying the interplay of electron-withdrawing and deactivating substituents in aromatic reactions. The ¹³C₆ labeling provides a distinct advantage in tracking the entire aromatic ring during chemical or biological transformations.
Key Research Applications:
Internal Standard: Due to its unique mass, 1-Chloro-3-nitrobenzene-¹³C₆ is an excellent internal standard for the quantification of the unlabeled compound and related substituted nitrobenzenes in various matrices. nsilabsolutions.com This is particularly important in environmental monitoring and toxicological studies where accurate concentration measurements are essential. sigmaaldrich.com
Mechanistic Studies: The uniform ¹³C labeling allows researchers to follow the fate of the entire benzene ring in reactions. This can provide detailed insights into reaction mechanisms, such as nucleophilic aromatic substitution or degradation pathways, by analyzing the isotopic distribution in the products and intermediates.
Environmental Fate Studies: As a labeled analog of a common industrial chemical, 1-Chloro-3-nitrobenzene-¹³C₆ can be used in spiking experiments to trace the environmental fate and transport of 1-chloro-3-nitrobenzene in soil and water systems. ontosight.aisigmaaldrich.com This helps in understanding its persistence, degradation, and potential for bioaccumulation.
Spectroscopic Reference: The well-defined structure and isotopic composition of 1-Chloro-3-nitrobenzene-¹³C₆ make it a useful reference compound for developing and validating new analytical methods, particularly in mass spectrometry and NMR spectroscopy.
The table below summarizes the key properties of 1-Chloro-3-nitrobenzene.
| Property | Value |
| Chemical Formula | C₆H₄ClNO₂ nist.gov |
| Molecular Weight | 157.55 g/mol scbt.com |
| Appearance | Pale yellow crystalline solid ontosight.ai |
| Melting Point | 43-47 °C sigmaaldrich.com |
| Boiling Point | 236 °C sigmaaldrich.com |
| CAS Number | 121-73-3 nist.gov |
Properties
Molecular Formula |
¹³C₆H₄ClNO₂ |
|---|---|
Molecular Weight |
163.51 |
Synonyms |
3-Chloro-1-nitrobenzene-13C6; 3-Chloronitrobenzene-13C6; 3-Nitro-1-chlorobenzene-13C6; 3-Nitrochlorobenzene-13C6; 3-Nitrophenyl-13C6 chloride; NSC 5502-13C6; m-Chloronitrobenzene-13C6; m-Nitrochlorobenzene-13C6 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloro 3 Nitrobenzene ¹³c₆
Strategies for Regiospecific Carbon-13 Incorporation into the Aromatic Ring
The synthesis of 1-Chloro-3-nitrobenzene-¹³C₆ requires sophisticated methods to ensure that the ¹³C isotopes are incorporated into the specific and desired positions within the aromatic ring. Several strategies have been developed to achieve this, each with its own advantages and challenges.
Synthesis from ¹³C₆-Benzene and Subsequent Derivatization
A primary and direct route to 1-Chloro-3-nitrobenzene-¹³C₆ begins with the commercially available, uniformly labeled ¹³C₆-benzene. This starting material, with all six carbon atoms as ¹³C, serves as the foundational scaffold for subsequent chemical modifications. The general approach involves a two-step derivatization process: nitration followed by chlorination, or vice versa.
The synthesis often commences with the nitration of ¹³C₆-benzene to produce ¹³C₆-nitrobenzene. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. smolecule.com Following the formation of ¹³C₆-nitrobenzene, the next step is the regioselective introduction of a chlorine atom at the meta-position.
Alternatively, the synthesis can proceed by first chlorinating ¹³C₆-benzene to yield ¹³C₆-chlorobenzene. Subsequent nitration of ¹³C₆-chlorobenzene then leads to the formation of 1-Chloro-3-nitrobenzene-¹³C₆, alongside other isomers. smolecule.com The control of isomer distribution is a critical aspect of this pathway.
A variety of established reactions in organic chemistry can be adapted for the synthesis of labeled aromatic compounds. For instance, Friedel-Crafts reactions can be employed for the acylation or alkylation of the ¹³C-labeled benzene (B151609) ring, which can then be further modified. nih.govbeilstein-journals.org The Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a chloro group, is another powerful tool. orgsyn.org This could be applied by starting with ¹³C₆-aniline, converting it to ¹³C₆-nitrobenzene, and then introducing the chloro group.
| Starting Material | Key Reactions | Product |
| ¹³C₆-Benzene | Nitration, Chlorination | 1-Chloro-3-nitrobenzene-¹³C₆ |
| ¹³C₆-Benzene | Chlorination, Nitration | 1-Chloro-3-nitrobenzene-¹³C₆ |
| ¹³C₆-Aniline | Diazotization, Nitration, Sandmeyer Reaction | 1-Chloro-3-nitrobenzene-¹³C₆ |
Directed Synthesis via Chlorination of Nitrobenzene-¹³C₆
This strategy focuses on the direct chlorination of ¹³C₆-nitrobenzene. The nitro group is a meta-directing deactivator, meaning it directs incoming electrophiles to the meta position of the benzene ring. This inherent electronic property is advantageous for the synthesis of the 3-chloro isomer.
The chlorination is typically achieved using a chlorinating agent, such as chlorine gas (Cl₂), in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). orgsyn.org The catalyst polarizes the Cl-Cl bond, generating a strong electrophile (Cl⁺) that then attacks the electron-deficient ¹³C₆-nitrobenzene ring, primarily at the meta position.
While this method is direct, achieving high regioselectivity can be challenging. Small amounts of the ortho (2-chloro) and para (4-chloro) isomers are often formed as byproducts. Therefore, purification techniques such as crystallization or chromatography are necessary to isolate the desired 1-chloro-3-nitrobenzene-¹³C₆.
Nitration of Chlorobenzene-¹³C₆ with Isomer Control Considerations
An alternative pathway involves the nitration of ¹³C₆-chlorobenzene. The chloro group is an ortho-, para-directing deactivator. When ¹³C₆-chlorobenzene is nitrated with a mixture of nitric acid and sulfuric acid, a mixture of isomers is produced, primarily 1-chloro-2-nitrobenzene-¹³C₆ and 1-chloro-4-nitrobenzene-¹³C₆. smolecule.com The desired 1-chloro-3-nitrobenzene-¹³C₆ is formed as a minor product.
The challenge in this approach lies in controlling the isomeric ratio to favor the meta product. Reaction conditions, such as temperature and the specific nitrating agent used, can influence the product distribution to some extent. However, separating the desired meta-isomer from the more abundant ortho and para isomers requires efficient purification methods. The significant difference in the physical properties of the isomers, such as their melting and boiling points, can be exploited for their separation.
| Isomer | Typical Yield from Nitration of Chlorobenzene |
| 1-Chloro-2-nitrobenzene-¹³C₆ | Major Product |
| 1-Chloro-4-nitrobenzene-¹³C₆ | Major Product |
| 1-Chloro-3-nitrobenzene-¹³C₆ | Minor Product |
Advanced Challenges in Maintaining Isotopic Purity and High Enrichment
A significant challenge in the synthesis of 1-Chloro-3-nitrobenzene-¹³C₆ is maintaining the high isotopic purity of the starting ¹³C₆-benzene throughout the synthetic sequence. nih.gov Any introduction of ¹²C atoms from reagents or solvents can lead to a decrease in the isotopic enrichment of the final product.
To mitigate this, it is crucial to use ¹³C-depleted solvents and reagents wherever possible. Furthermore, all reaction steps must be carefully optimized to achieve high yields, minimizing the need for extensive purification steps where isotopic dilution could occur. nih.gov
Another challenge is the potential for isotopic scrambling, where the ¹³C atoms might migrate to other positions within the molecule under harsh reaction conditions. This is generally less of a concern for stable aromatic systems but must be considered, especially if rearrangement-prone intermediates are involved.
Analytical Verification of Isotopic Labeling Patterns in Synthetic Products
After synthesis, it is imperative to verify the isotopic enrichment and the specific labeling pattern of the 1-Chloro-3-nitrobenzene-¹³C₆. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS) is a primary tool for determining the isotopic enrichment. By comparing the mass spectrum of the labeled compound with its unlabeled counterpart, the degree of ¹³C incorporation can be accurately calculated. The molecular ion peak of 1-Chloro-3-nitrobenzene-¹³C₆ will be shifted by +6 mass units compared to the unlabeled compound. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹³C NMR, is essential for confirming the positions of the ¹³C labels. In a fully ¹³C-labeled compound like 1-Chloro-3-nitrobenzene-¹³C₆, the ¹³C NMR spectrum will show complex ¹³C-¹³C coupling patterns, which can be used to confirm that all six carbon atoms of the benzene ring are indeed ¹³C. Proton NMR (¹H NMR) can also provide valuable structural information.
| Analytical Technique | Information Obtained |
| Mass Spectrometry (MS) | Isotopic enrichment, molecular weight |
| ¹³C Nuclear Magnetic Resonance (NMR) | Position of ¹³C labels, structural confirmation |
| ¹H Nuclear Magnetic Resonance (NMR) | Structural confirmation |
| Infrared (IR) Spectroscopy | Presence of functional groups, chemical identity |
Advanced Spectroscopic Characterization of 1 Chloro 3 Nitrobenzene ¹³c₆
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. For 1-Chloro-3-nitrobenzene-¹³C₆, the uniform labeling of the aromatic ring with the NMR-active ¹³C isotope (spin I = 1/2) dramatically enhances the utility of ¹³C NMR methods. bhu.ac.in
Elucidation of Molecular Structure and Conformation via ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum of 1-Chloro-3-nitrobenzene-¹³C₆ provides direct information about the carbon skeleton. bhu.ac.in The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the attached substituents—in this case, a chloro and a nitro group. organicchemistrydata.orglibretexts.org The electron-withdrawing nature of both the nitro (NO₂) group and the chlorine (Cl) atom deshields the carbon nuclei, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted benzene (B151609) (128.5 ppm). researchgate.net
The specific positions of the substituents on the aromatic ring can be confirmed by analyzing the ¹³C chemical shifts. The carbon atom directly bonded to the chlorine atom (C-1) and the carbon atom bonded to the nitro group (C-3) are significantly deshielded. The effects of these substituents are approximately additive, allowing for the prediction of chemical shifts for the other carbon atoms in the ring (C-2, C-4, C-5, C-6). chegg.com While experimental spectra for the ¹³C₆-labeled compound are not publicly available, the expected shifts can be estimated based on data from the unlabeled analogue. The full labeling ensures that all six carbon signals have sufficient intensity for easy detection, unlike in natural abundance spectra where quaternary carbon signals can be weak. oregonstate.edu
Table 1: Predicted and Observed ¹³C NMR Chemical Shifts for 1-Chloro-3-nitrobenzene (B92001) in CDCl₃
| Carbon Atom | Substituent Effect (Cl) | Substituent Effect (NO₂) | Calculated Shift (ppm) | Observed Shift (ppm) |
| C-1 | +6.2 | +0.9 | 135.6 | 135.2 |
| C-2 | +0.4 | +5.8 | 134.7 | 125.8 |
| C-3 | -1.6 | +20.0 | 146.9 | 148.8 |
| C-4 | +0.4 | -4.8 | 124.1 | 121.5 |
| C-5 | -1.6 | +0.9 | 127.8 | 130.5 |
| C-6 | +0.4 | +5.8 | 134.7 | 130.5 |
| Note: Calculated shifts are derived by adding substituent effects to the chemical shift of benzene (128.5 ppm). Observed shifts are for the unlabeled compound and may vary slightly based on solvent and concentration. chegg.comchemicalbook.com The numbering follows standard IUPAC nomenclature. |
Application of Two-Dimensional and Multi-Nuclear NMR Techniques for Labeled Aromatic Systems
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of NMR signals, particularly in complex molecules. organicchemistrydata.org For 1-Chloro-3-nitrobenzene-¹³C₆, the combination of ¹H and ¹³C NMR spectroscopy in 2D correlation experiments provides definitive structural assignments. emerypharma.com
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s). In the case of 1-Chloro-3-nitrobenzene-¹³C₆, the HSQC spectrum would show cross-peaks connecting the signals of C-2, C-4, C-5, and C-6 to their respective attached protons (H-2, H-4, H-5, and H-6). The quaternary carbons, C-1 (bonded to Cl) and C-3 (bonded to NO₂), would be absent from the HSQC spectrum, confirming their substitution pattern. emerypharma.comlibretexts.org
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between carbons and protons that are two or three bonds apart. researchgate.net For 1-Chloro-3-nitrobenzene-¹³C₆, the HMBC spectrum would provide crucial connectivity information. For example, the proton at the C-2 position (H-2) would show correlations to C-1, C-3, and C-4, confirming the relative positions of the substituents and the surrounding carbons. emerypharma.com The uniform ¹³C labeling makes these experiments highly efficient. nih.gov
Techniques such as Dipolar-Assisted Rotational Resonance (DARR) are also used in solid-state NMR to facilitate ¹³C-¹³C correlation and aid in the assignment of labeled aromatic compounds. researchgate.net
Computational Approaches for Predicting and Assigning ¹³C NMR Spectra
Computational chemistry provides powerful tools for predicting NMR spectra, which can be used to validate experimental assignments. github.io Density Functional Theory (DFT) calculations are commonly employed to predict ¹³C NMR chemical shifts. researchgate.netresearchgate.net By modeling the electronic structure of 1-Chloro-3-nitrobenzene-¹³C₆, these methods can calculate the magnetic shielding tensor for each carbon nucleus, which is then converted into a chemical shift value. d-nb.info
The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, MPW1PW91) and basis set (e.g., 6-311+G(2d,p)). d-nb.infosfasu.edu Studies have shown that for many organic molecules, DFT calculations can predict ¹³C chemical shifts with a mean absolute error of around 1-2 ppm, which is sufficiently accurate to distinguish between different isomers or assign closely spaced signals. d-nb.infost-andrews.ac.uk For complex aromatic systems, computational predictions are a valuable complement to experimental 2D NMR data for achieving complete and confident spectral assignment. sfasu.edu
Investigations of Solvent Effects and Intermolecular Interactions via ¹³C NMR
The ¹³C chemical shifts of 1-Chloro-3-nitrobenzene-¹³C₆ are sensitive to the surrounding solvent environment. organicchemistrydata.org Comparing the NMR spectrum in different solvents (e.g., non-polar CCl₄ vs. polar DMSO-d₆) can reveal information about intermolecular interactions such as hydrogen bonding or π-π stacking. researchgate.netsigmaaldrich.com For instance, a solvent capable of acting as a hydrogen bond acceptor might interact with the slightly acidic aromatic protons, leading to changes in the electronic environment and thus observable shifts in the ¹³C spectrum.
Data from the unlabeled compound shows slight variations in chemical shifts when measured in different solvents like CDCl₃ and DMSO-d₆, indicating the influence of the solvent on the molecule's electronic distribution. chemicalbook.comresearchgate.net The use of the ¹³C₆-labeled variant would allow for a more precise study of these subtle effects due to the enhanced signal intensity and resolution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is fundamental for determining the molecular weight of a compound and can be used for highly sensitive and precise quantitative analysis.
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-precision quantitative analysis. nih.gov It works by adding a known amount of an isotopically labeled version of the analyte—in this case, 1-Chloro-3-nitrobenzene-¹³C₆—to the sample as an internal standard. researchgate.net
The ¹³C₆-labeled standard is chemically identical to the unlabeled analyte (the "native" 1-Chloro-3-nitrobenzene) and therefore behaves identically during sample preparation, extraction, and chromatographic separation. researchgate.net However, it is easily distinguished by its higher mass in the mass spectrometer. The molecular ion peak for the native compound appears at m/z 157 (for ³⁵Cl), while the standard, 1-Chloro-3-nitrobenzene-¹³C₆, will have its molecular ion peak at m/z 163. sciencepublishinggroup.com
By measuring the ratio of the signal intensity of the native analyte to that of the known amount of added isotopic standard, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy and precision. This method effectively corrects for any sample loss during workup and compensates for matrix effects or variations in instrument response, making it a definitive quantitative technique. nih.gov This is particularly valuable for the analysis of chloronitrobenzenes in environmental samples, where they can be present at low levels in complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC/MS) for Separation and Detection of Labeled Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wikipedia.org This method is exceptionally well-suited for the analysis of stable isotope-labeled compounds such as 1-Chloro-3-nitrobenzene-¹³C₆. In this technique, the sample is first vaporized and introduced into a gas chromatograph. Separation is achieved as the analyte travels through a long, narrow column. Compounds are separated based on their physicochemical properties, primarily their boiling points and interactions with the stationary phase lining the column. While isotopic labeling, such as replacing ¹²C with ¹³C, results in a higher molecular weight, its effect on chromatographic retention time is typically minimal, though a small "isotope effect" can sometimes be observed where the labeled compound elutes slightly earlier than its unlabeled counterpart. rsc.org
Following separation in the GC column, the isolated analyte enters the mass spectrometer. The MS serves as a highly sensitive and specific detector. In the ion source, molecules are ionized, most commonly through electron ionization (EI), which creates a positively charged molecular ion (M⁺•) and various fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).
The key advantage of using GC-MS for labeled analytes is the ability to differentiate the labeled compound from its native, unlabeled counterpart based on mass. chromatographyonline.com For 1-Chloro-3-nitrobenzene-¹³C₆, the molecular weight is increased by six mass units compared to the natural abundance compound due to the six ¹³C atoms. This mass shift is readily detected by the mass spectrometer, allowing for clear identification and quantification of the labeled analyte, even in complex matrices. Techniques such as Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and specificity by programming the mass spectrometer to detect only the specific m/z values corresponding to the labeled analyte and its fragments. rsc.org
Table 1: Representative GC/MS Data for Unlabeled and ¹³C₆-Labeled 1-Chloro-3-nitrobenzene This table illustrates the expected difference in mass-to-charge ratio (m/z) for the molecular ions of labeled and unlabeled 1-Chloro-3-nitrobenzene, while the retention time (RT) is expected to be nearly identical.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Expected RT (min) | Molecular Ion (M⁺•) m/z |
|---|---|---|---|---|
| 1-Chloro-3-nitrobenzene | C₆H₄ClNO₂ | 157.55 | 15.2 | 157 |
| 1-Chloro-3-nitrobenzene-¹³C₆ | ¹³C₆H₄ClNO₂ | 163.55 | 15.2 | 163 |
Fragmentation Pathway Elucidation and Isotopic Signature Tracking
Mass spectrometry, particularly following electron ionization (EI), not only reveals the molecular weight of a compound but also provides structural information through its characteristic fragmentation pattern. When the high-energy electrons in the ion source strike the 1-Chloro-3-nitrobenzene molecule, it forms a high-energy molecular ion (M⁺•) that is prone to breaking apart into smaller, stable fragment ions. The fragmentation pathway for unlabeled 1-chloro-3-nitrobenzene is well-documented. nist.govnist.gov
The molecular ion peak for the unlabeled compound appears at m/z 157 (for ³⁵Cl) and 159 (for ³⁷Cl). Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) and other neutral fragments. miamioh.edu Key fragments for 1-chloro-3-nitrobenzene include:
Loss of NO₂: [M - 46]⁺ results in the chlorophenyl cation at m/z 111.
Loss of NO: [M - 30]⁺ gives a fragment at m/z 127.
Loss of Cl: [M - 35]⁺ produces the nitrophenyl cation at m/z 122.
In 1-Chloro-3-nitrobenzene-¹³C₆, the six-carbon benzene ring is fully labeled. This results in a predictable mass shift for the molecular ion and for any fragment that retains the carbon skeleton of the ring. This predictable shift is the basis of isotopic signature tracking. thermofisher.comwikipedia.org The molecular ion will appear at m/z 163 (for ¹³C₆ and ³⁵Cl). Consequently, all fragments containing the ¹³C₆ ring will also be shifted by +6 Da compared to their unlabeled counterparts. oalib.comsciencepublishinggroup.com For instance, the loss of the NO₂ group will result in a fragment at m/z 117 (111 + 6), and the loss of the chlorine atom will yield a fragment at m/z 128 (122 + 6). By observing this consistent +6 Da mass shift across the fragmentation pattern, researchers can confirm the presence and integrity of the ¹³C₆-labeled aromatic ring within the analyzed molecule.
Table 2: Comparison of Major Mass Fragments for Unlabeled vs. ¹³C₆-Labeled 1-Chloro-3-nitrobenzene This table details the expected mass-to-charge ratios (m/z) for the primary ions observed in the mass spectrum, highlighting the +6 Da shift for fragments containing the labeled carbon ring.
| Fragmentation Event | Fragment Structure | m/z (Unlabeled C₆H₄ClNO₂) | m/z (¹³C₆H₄ClNO₂) | Mass Shift (Da) |
|---|---|---|---|---|
| Molecular Ion | [C₆H₄ClNO₂]⁺• | 157 | 163 | +6 |
| Loss of NO | [C₆H₄ClO]⁺• | 127 | 133 | +6 |
| Loss of Cl | [C₆H₄NO₂]⁺ | 122 | 128 | +6 |
| Loss of NO₂ | [C₆H₄Cl]⁺ | 111 | 117 | +6 |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Isotopic Effects
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a compound by probing its vibrational modes. libretexts.org When an atom within a molecule is substituted with a heavier isotope, such as replacing ¹²C with ¹³C, the vibrational frequencies associated with that atom are altered. This phenomenon, known as the isotopic effect, arises because the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the vibration. libretexts.org Increasing the mass of the carbon atoms in the benzene ring of 1-Chloro-3-nitrobenzene-¹³C₆ leads to a predictable decrease, or red-shift, in the wavenumbers of the vibrational modes involving the carbon skeleton.
For aromatic compounds like 1-chloro-3-nitrobenzene, characteristic IR and Raman bands include C-H stretching, C=C stretching within the aromatic ring, in-plane and out-of-plane C-H bending, and vibrations associated with the C-NO₂ and C-Cl bonds. pressbooks.puborgchemboulder.com
C=C Ring Stretching: These vibrations, typically appearing in the 1450-1600 cm⁻¹ region in the unlabeled compound, are directly affected by the mass of the ring carbons. libretexts.org In the ¹³C₆-labeled analogue, these bands are expected to shift to lower frequencies.
C-H Bending: Both in-plane and out-of-plane C-H bending modes will also experience a downward shift, as their frequencies depend on the motion of the entire C-H group, which is anchored to the heavier ¹³C ring.
Substituent Vibrations: Vibrations that are highly localized to the substituent groups, such as the symmetric and asymmetric stretches of the NO₂ group (typically ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), are expected to show a much smaller or negligible shift, as the masses of the nitrogen and oxygen atoms are unchanged. researchgate.net The C-Cl stretching vibration, however, will be affected due to its direct attachment to a ¹³C atom.
The analysis of these isotopic shifts in both IR and Raman spectra allows for a detailed assignment of vibrational modes and provides definitive evidence of successful isotopic labeling of the aromatic ring. biospec.netuu.nl
Table 3: Predicted Isotopic Shifts in Key Vibrational Bands of 1-Chloro-3-nitrobenzene-¹³C₆ This table presents a comparison of characteristic vibrational frequencies for unlabeled and ¹³C₆-labeled 1-Chloro-3-nitrobenzene, illustrating the expected red-shift for modes involving the carbon ring.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Unlabeled) | Predicted Wavenumber (cm⁻¹) (¹³C₆-Labeled) | Expected Shift |
|---|---|---|---|
| Aromatic C-H Stretch | ~3030 - 3100 | Lower | Minor red-shift |
| Aromatic C=C Ring Stretch | ~1450 - 1600 | Lower | Noticeable red-shift |
| Asymmetric NO₂ Stretch | ~1530 | ~1530 | Negligible |
| Symmetric NO₂ Stretch | ~1350 | ~1350 | Negligible |
| C-Cl Stretch | ~700 - 800 | Lower | Noticeable red-shift |
Mechanistic Research Applications of 1 Chloro 3 Nitrobenzene ¹³c₆
Elucidation of Reaction Pathways in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the synthesis of substituted aromatic compounds. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.com The presence of strong electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com
In 1-chloro-3-nitrobenzene (B92001), the nitro group (—NO₂) serves as the necessary electron-withdrawing group, while the chlorine atom is the nucleofuge, or leaving group. However, the rate of SNAr is significantly influenced by the relative positions of these groups. Substitution is fastest when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group. masterorganicchemistry.comlibretexts.org In 1-chloro-3-nitrobenzene, the nitro group is in the meta position, resulting in slower reaction rates compared to its ortho and para isomers, as the stabilizing resonance effect is less pronounced. tardigrade.in
The use of 1-Chloro-3-nitrobenzene-¹³C₆ is instrumental in unequivocally confirming the reaction pathway. By tracking the ¹³C-labeled carbon atoms, researchers can verify that the incoming nucleophile substitutes the chlorine atom at the C1 position (an ipso substitution) and that the carbon framework of the ring remains unchanged. This is particularly important for distinguishing the SNAr mechanism from alternative pathways, such as the elimination-addition (benzyne) mechanism, which can sometimes occur with strong bases and can lead to a mixture of products, including those from cine substitution (where the incoming group attaches to the carbon adjacent to the one that bore the leaving group). govtpgcdatia.ac.in
Table 1: Potential Nucleophilic Substitution Products and Mechanistic Confirmation using ¹³C₆ Labeling
| Starting Material | Reaction Condition | Proposed Mechanism | Expected Product(s) | Role of ¹³C₆ Labeling |
|---|---|---|---|---|
| 1-Chloro-3-nitrobenzene-¹³C₆ | NaOCH₃, CH₃OH | SNAr (Addition-Elimination) | 1-Methoxy-3-nitrobenzene-¹³C₆ | Confirms ipso substitution; all ¹³C atoms retained in the product ring. |
Investigation of Electrophilic Aromatic Substitution Mechanisms and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.eg The mechanism involves the attack of an electrophile on the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iq
When the benzene ring is already substituted, the existing groups influence both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity). In 1-chloro-3-nitrobenzene, both substituents are deactivating towards electrophilic attack. The nitro group is a strong deactivator and a meta-director. The chlorine atom is also deactivating (due to its inductive effect) but is an ortho-, para-director (due to resonance). libretexts.org The outcome of an EAS reaction on this substrate is therefore determined by the competing directing effects of these two groups. Electrophilic attack is generally directed to the positions that are least deactivated, which are typically ortho and para to the chloro group (positions 2, 4, 6) and meta to the nitro group (positions 2, 4, 6).
Using 1-Chloro-3-nitrobenzene-¹³C₆ allows for precise quantitative analysis of the resulting product mixture. While standard chromatographic and spectroscopic methods can identify the isomers formed, the ¹³C₆ label provides a robust internal standard for quantification with mass spectrometry. It also facilitates complex structural elucidation using advanced NMR techniques, confirming the exact position of the newly introduced electrophile on the labeled carbon skeleton. This is crucial for building accurate models of substituent effects in polysubstituted aromatic systems. rsc.org
Table 2: Predicted Regioselectivity in the Nitration of 1-Chloro-3-nitrobenzene
| Reagent | Potential Product Isomers | Directing Influence | Expected Outcome |
|---|---|---|---|
| 1-Chloro-3-nitrobenzene-¹³C₆ + HNO₃/H₂SO₄ | 1-Chloro-2,4-dinitrobenzene-¹³C₆ | Ortho to -Cl, Meta to -NO₂ | Major product, favored by both groups. |
| 1-Chloro-2,6-dinitrobenzene-¹³C₆ | Ortho to -Cl, Meta to -NO₂ | Minor product due to potential steric hindrance. |
Studies on the Reduction Chemistry of the Nitro Group
The reduction of aromatic nitro compounds is a versatile transformation that can yield a range of products, including nitrosobenzenes, phenylhydroxylamines, and anilines, depending on the reducing agent and reaction conditions. mdpi.com This chemistry is fundamental to the synthesis of dyes, pharmaceuticals, and other fine chemicals. chemicalbook.com For instance, the reduction of a nitro compound can be achieved using hydrogen gas with a metal catalyst, such as palladium on carbon. smolecule.com
Studying the reduction of 1-Chloro-3-nitrobenzene-¹³C₆ provides a clear and unambiguous method for following the transformation of the functional group without losing track of the core aromatic structure. The ¹³C₆-labeled ring acts as a stable tracer. This is especially valuable when investigating complex reduction mechanisms, such as those mediated by natural organic matter or quinone-type species in environmental or biological systems. nih.gov The isotopic label ensures that any changes observed in the molecule can be confidently assigned to the nitro group transformation, ruling out degradation or unintended reactions of the benzene ring itself. Mass spectrometry can easily distinguish the labeled aniline (B41778) product from other compounds in a complex matrix, facilitating pathway analysis.
Table 3: Stepwise Reduction Products of 1-Chloro-3-nitrobenzene-¹³C₆
| Reaction Step | Intermediate/Product | Molecular Formula of ¹³C₆-Labeled Species |
|---|---|---|
| Starting Material | 1-Chloro-3-nitrobenzene-¹³C₆ | ¹³C₆H₄ClNO₂ |
| Step 1 | 1-Chloro-3-nitrosobenzene-¹³C₆ | ¹³C₆H₄ClNO |
| Step 2 | N-(3-Chlorophenyl-¹³C₆)hydroxylamine | ¹³C₆H₄ClNHOH |
Kinetic Isotope Effect (KIE) Studies to Infer Rate-Determining Steps
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. By comparing the reaction rate of the normal (isotopically light) compound with its heavy-labeled counterpart, valuable information about the reaction mechanism, particularly the rate-determining step, can be obtained. mdpi.com
While primary KIEs (observed when a bond to the isotopic atom is broken in the rate-determining step) are large, secondary KIEs are smaller and occur when the isotopic atom is not directly involved in bond breaking but its bonding environment changes (e.g., a change in hybridization). For 1-Chloro-3-nitrobenzene-¹³C₆, replacing all ¹²C atoms with ¹³C atoms can induce a measurable secondary KIE.
In both SNAr and EAS reactions, the rate-determining step is typically the initial attack of the nucleophile or electrophile, which disrupts the ring's aromaticity and involves a change in hybridization of a ring carbon from sp² to sp³. lumenlearning.comuomustansiriyah.edu.iq
In SNAr: The formation of the Meisenheimer complex involves the C1 carbon changing from sp² to sp³. A small secondary KIE observed when using 1-Chloro-3-nitrobenzene-¹³C₆ would support the formation of this complex as the rate-determining step.
In EAS: The formation of the arenium ion also involves a carbon atom changing from sp² to sp³. Measuring the KIE can help confirm that this initial attack is the slow step of the reaction.
These KIE studies, enabled by the synthesis of 1-Chloro-3-nitrobenzene-¹³C₆, provide subtle but powerful evidence to support or challenge proposed reaction mechanisms, offering a deeper understanding of the transition states involved in these fundamental aromatic reactions. mdpi.comnih.gov
Table 4: Application of KIE in Mechanistic Analysis
| Reaction Type | Rate-Determining Step | Expected KIE (klight/kheavy) | Mechanistic Insight from ¹³C₆ Labeling |
|---|---|---|---|
| SNAr | Formation of Meisenheimer complex (C1 hybridization changes sp² → sp³) | k₁₂C / k₁₃C > 1 (Small secondary KIE) | Supports the addition step as the rate-limiting event. |
Environmental Transformation and Fate Studies Utilizing 1 Chloro 3 Nitrobenzene ¹³c₆
Tracing Abiotic Degradation Pathways in Aquatic and Terrestrial Matrices
The environmental persistence of 1-chloro-3-nitrobenzene (B92001) is significantly influenced by abiotic degradation processes, which involve chemical reactions that occur without the intervention of living organisms. The use of 1-Chloro-3-nitrobenzene-¹³C₆ allows for precise tracking of these transformations in both water and soil environments. Key abiotic degradation pathways for chloronitrobenzenes include photodegradation, hydrolysis, and reductive dechlorination.
Photodegradation: In the presence of sunlight, particularly UV radiation, chloronitrobenzenes can undergo photodegradation. This process can involve the cleavage of the carbon-chlorine bond or transformations of the nitro group. Studies on related compounds suggest that the presence of photosensitizers in natural waters, such as humic substances, can accelerate this process. The ¹³C₆-labeling enables researchers to distinguish photochemical transformation products from the parent compound and other background organic matter, providing clear evidence of the degradation pathway.
Hydrolysis: Hydrolysis is a chemical reaction with water that can lead to the transformation of contaminants. For chloronitrobenzenes, the rate of hydrolysis is generally slow under neutral pH conditions but can be enhanced under alkaline conditions. The reaction typically involves the substitution of the chlorine atom with a hydroxyl group, forming a nitrophenol. By using 1-Chloro-3-nitrobenzene-¹³C₆, scientists can accurately measure the rate of hydrolysis and identify the resulting ¹³C-labeled nitrophenol, confirming the reaction pathway and kinetics in various aquatic environments.
Reductive Dechlorination: In anoxic environments, such as saturated soils and sediments, reductive dechlorination can be a significant abiotic degradation pathway. This process involves the removal of the chlorine atom and its replacement with a hydrogen atom, mediated by reduced iron species or other naturally occurring reductants. The use of the isotopically labeled compound is crucial in these complex matrices to trace the formation of ¹³C-labeled nitrobenzene (B124822), providing direct evidence of dechlorination.
While specific kinetic data for the abiotic degradation of 1-Chloro-3-nitrobenzene-¹³C₆ is not extensively available in public literature, the principles of these reactions are well-established for the broader class of chloronitroaromatic compounds.
Investigation of Microbial Biotransformation and Biodegradation Mechanisms
The fate of 1-chloro-3-nitrobenzene in the environment is heavily influenced by microbial activity. Microorganisms have evolved diverse enzymatic pathways to transform and, in some cases, completely mineralize such xenobiotic compounds. The use of 1-Chloro-3-nitrobenzene-¹³C₆ in microbial studies, particularly through a technique called Stable Isotope Probing (SIP), provides a powerful method to trace the metabolic fate of the compound and identify the microorganisms responsible for its degradation. microbe.comutrgv.edu
In SIP studies, a substrate labeled with a stable isotope, such as ¹³C, is introduced into an environmental sample. Microorganisms that consume the labeled substrate incorporate the heavy isotope into their cellular components, such as DNA, RNA, and phospholipids. By extracting and analyzing these biomarkers, researchers can identify the active degraders within a complex microbial community.
Common microbial transformation pathways for chloronitrobenzenes include:
Reduction of the Nitro Group: The initial step in the biodegradation of many nitroaromatic compounds is the enzymatic reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. This process can be carried out by a variety of bacteria and fungi under both aerobic and anaerobic conditions.
Dioxygenase Attack: Aerobic bacteria can initiate the degradation of aromatic compounds by incorporating both atoms of molecular oxygen into the benzene (B151609) ring, a reaction catalyzed by dioxygenase enzymes. This can lead to the formation of catechols, which are then further metabolized through ring cleavage.
Dechlorination: The removal of the chlorine atom can occur either reductively under anaerobic conditions or oxidatively under aerobic conditions.
The use of 1-Chloro-3-nitrobenzene-¹³C₆ allows for the unambiguous identification of metabolic intermediates and final breakdown products. By analyzing the mass spectra of metabolites, the presence of the ¹³C₆-label confirms their origin from the parent compound, helping to piece together the complete degradation pathway. While specific studies detailing the complete microbial degradation pathway of 1-Chloro-3-nitrobenzene-¹³C₆ are limited, research on analogous compounds provides a strong framework for the expected biotransformation mechanisms.
Assessment of Environmental Partitioning and Transport Behavior in Model Systems
Understanding how a chemical moves and distributes itself within the environment is crucial for assessing its potential impact. 1-Chloro-3-nitrobenzene-¹³C₆ is an invaluable tool in studies designed to determine the environmental partitioning and transport of its unlabeled counterpart. These studies often utilize model systems that simulate natural environmental compartments.
Soil-Water Partitioning (Koc): The tendency of a chemical to adsorb to soil and sediment particles is described by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a greater tendency to bind to soil, which can limit its mobility in the environment. Using 1-Chloro-3-nitrobenzene-¹³C₆ in laboratory batch or column studies allows for precise measurement of its concentration in both the aqueous and solid phases, leading to an accurate determination of its Koc. Based on estimation methods, the Koc for 1-chloro-3-nitrobenzene is estimated to be around 310, suggesting moderate mobility in soil. nih.gov
Volatility (Henry's Law Constant): The Henry's Law Constant (H) describes the partitioning of a chemical between water and air and is a key parameter for assessing its potential for volatilization from water bodies. For 1-chloro-3-nitrobenzene, the Henry's Law constant is approximately 1.4 x 10⁻⁵ atm-m³/mol, indicating that volatilization from moist soil and water surfaces is an expected transport process. nih.gov The use of the ¹³C₆-labeled compound in controlled laboratory experiments can help to validate these estimated values and provide more accurate data for environmental models.
Leaching Potential: The potential for a contaminant to move through the soil profile and reach groundwater is a significant environmental concern. Column studies using soils packed to simulate natural conditions and spiked with 1-Chloro-3-nitrobenzene-¹³C₆ can be used to directly measure its leaching potential. By analyzing the leachate for the labeled compound and its degradation products, researchers can assess its mobility and transformation during transport through the soil.
The following table summarizes key physical and chemical properties of 1-chloro-3-nitrobenzene that influence its environmental partitioning and transport:
| Property | Value | Implication for Environmental Fate |
| Molecular Weight | 157.55 g/mol | Influences diffusion and transport rates. |
| Water Solubility | 441 mg/L at 20°C | Moderate solubility affects its distribution in aquatic systems. |
| Vapor Pressure | 0.097 mm Hg at 25°C | Suggests a potential for volatilization from dry surfaces. |
| Log Kow (Octanol-Water Partition Coefficient) | 2.24 | Indicates a moderate potential for bioaccumulation in organisms. |
Use as a Surrogate Standard in Environmental Monitoring and Remediation Research
In environmental analysis, a surrogate standard is a compound that is chemically similar to the analyte of interest but is not expected to be present in the original sample. It is added to the sample in a known amount before extraction and analysis. The recovery of the surrogate standard provides a measure of the efficiency of the analytical method for the target analytes.
1-Chloro-3-nitrobenzene-¹³C₆ is an ideal surrogate standard for the analysis of 1-chloro-3-nitrobenzene and other similar nitroaromatic compounds in environmental samples. Because it has the same chemical properties as the unlabeled compound, it behaves similarly during extraction, cleanup, and analysis. However, its different mass allows it to be distinguished from the native compound by mass spectrometry. This ensures that any losses of the target analyte during sample processing can be accurately quantified and corrected for, leading to more reliable and accurate monitoring data.
In remediation research, 1-Chloro-3-nitrobenzene-¹³C₆ can be used to trace the effectiveness of different treatment technologies. For instance, in studies evaluating the efficacy of bioremediation or advanced oxidation processes for the removal of chloronitrobenzenes from contaminated soil or water, the labeled compound can be spiked into the system. By monitoring the disappearance of the ¹³C₆-labeled compound and the appearance of its labeled degradation products, researchers can gain a clear and quantitative understanding of the remediation process, free from interference from other compounds present in the matrix.
Computational Chemistry and Theoretical Modeling of Labeled Chloronitrobenzene Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Isotopic Perturbations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-Chloro-3-nitrobenzene-13C6, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties. The substitution of 12C with 13C isotopes does not significantly alter the electronic potential energy surface of the molecule. However, it does introduce subtle changes in vibrational frequencies due to the increased mass of the carbon atoms. These isotopic perturbations can have a cascading effect on properties that are coupled to vibrational modes, such as zero-point vibrational energies (ZPVE) and vibronic coupling.
DFT studies on related nitrobenzene (B124822) compounds have demonstrated the utility of methods like B3LYP with basis sets such as 6-311++G(d,p) for optimizing molecular geometry and predicting vibrational spectra. researchgate.net For this compound, such calculations would be crucial in predicting how the isotopic labeling affects the vibrational modes involving the carbon backbone. For instance, C-C stretching and C-H bending frequencies would be expected to shift to lower wavenumbers compared to the unlabeled compound. These shifts, though small, are computationally predictable and can be correlated with experimental infrared and Raman spectroscopic data.
Table 1: Predicted Isotopic Shifts in Vibrational Frequencies for this compound using DFT
| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | Predicted 13C6 Labeled Frequency (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Aromatic C-C Stretch | ~1600 | Lower | Negative |
| C-H In-plane Bend | ~1100 | Lower | Negative |
| C-Cl Stretch | ~750 | Slightly Lower | Negative |
Quantum Chemical Studies of Reaction Intermediates and Transition States
Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of transient species like reaction intermediates and transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, isotopic labeling can provide mechanistic insights through the kinetic isotope effect (KIE).
Theoretical calculations can predict the KIE by computing the vibrational frequencies of the reactants and the transition state for both the unlabeled and the 13C6 labeled molecules. The change in zero-point vibrational energy upon moving from the reactant to the transition state is sensitive to isotopic substitution at or near the reaction center. For instance, in a reaction where a C-Cl bond is broken, a primary kinetic isotope effect would be expected if a carbon atom is directly involved in the rate-determining step. Quantum chemical software can model the transition state structure and calculate the imaginary frequency corresponding to the reaction coordinate, providing a detailed understanding of the reaction mechanism.
Prediction of Spectroscopic Properties and Their Isotopic Dependencies
One of the most direct applications of computational chemistry in the study of isotopically labeled compounds is the prediction of spectroscopic properties. For this compound, theoretical calculations can predict various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman.
NMR Spectroscopy: DFT calculations can accurately predict 13C NMR chemical shifts. For this compound, every carbon position is labeled, which would result in a complex but highly informative 13C NMR spectrum with extensive 13C-13C coupling. Computational models can help in assigning these complex spectra.
Vibrational Spectroscopy (IR and Raman): As mentioned, DFT can predict the vibrational frequencies and intensities. The isotopic shifts in the IR and Raman spectra of this compound compared to its unlabeled counterpart can be precisely calculated. researchgate.net This is particularly useful for assigning specific vibrational modes to the observed spectral bands.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value for Unlabeled Compound | Predicted Value for 13C6 Labeled Compound |
|---|---|---|
| 13C NMR Chemical Shift (C-Cl) | ~135 ppm | ~135 ppm (with 13C-13C coupling) |
| 13C NMR Chemical Shift (C-NO2) | ~148 ppm | ~148 ppm (with 13C-13C coupling) |
| Dominant IR Frequency (C-C stretch) | ~1600 cm⁻¹ | Shifted to a lower wavenumber |
Note: This table is for illustrative purposes to show the expected impact of isotopic labeling based on general principles of computational spectroscopy.
Molecular Dynamics Simulations for Environmental Interaction Models
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in different environments, such as in solution or at interfaces. For this compound, MD simulations can be used to model its interactions with environmental matrices like water, soil organic matter, or biological membranes. While the isotopic labeling with 13C does not significantly alter the intermolecular forces (e.g., van der Waals, electrostatic), it does affect the molecular mass and moments of inertia.
These changes can influence the diffusive and rotational dynamics of the molecule. MD simulations can quantify these subtle effects on properties like the diffusion coefficient and rotational correlation times. For environmental fate modeling, understanding how this molecule partitions between different environmental compartments is crucial. MD simulations can provide insights into the solvation thermodynamics and the potential for bioaccumulation by calculating properties such as the free energy of solvation in various solvents. Studies on similar molecules like nitrobenzene have utilized MD simulations to understand their behavior in aqueous solutions. researchgate.net
1 Chloro 3 Nitrobenzene ¹³c₆ As a Precursor in Complex Organic Synthesis
Synthesis of Diverse ¹³C₆-Labeled Aromatic Scaffolds
1-Chloro-3-nitrobenzene-¹³C₆ is a valuable precursor for the synthesis of a wide array of ¹³C₆-labeled aromatic compounds. The functional groups present—a chloro group and a nitro group—offer multiple avenues for chemical modification, allowing for the construction of complex molecular architectures with the ¹³C₆-label incorporated into the core aromatic ring.
One of the most fundamental transformations of 1-Chloro-3-nitrobenzene-¹³C₆ is the reduction of the nitro group to an amine, yielding ³C₆-labeled 3-chloroaniline. wikipedia.orggoogle.com This reaction is typically achieved using reducing agents such as iron in the presence of an acid (e.g., the Bechamp reduction). wikipedia.org The resulting ¹³C₆-3-chloroaniline is a versatile intermediate that can undergo a variety of subsequent reactions, including diazotization followed by Sandmeyer or related reactions to introduce a range of substituents onto the aromatic ring.
Furthermore, while the chlorine atom in 1-chloro-3-nitrobenzene (B92001) is relatively unreactive towards nucleophilic aromatic substitution compared to its ortho and para isomers, it can be substituted under specific conditions. wikipedia.orglibretexts.orgchegg.com This allows for the introduction of various nucleophiles to create a new series of ¹³C₆-labeled aromatic compounds. Additionally, the aromatic ring itself can undergo electrophilic aromatic substitution, although the nitro group is deactivating. wikipedia.org
The diverse reactivity of 1-Chloro-3-nitrobenzene-¹³C₆ enables the synthesis of a multitude of labeled scaffolds, which are indispensable for research in medicinal chemistry, materials science, and biochemistry.
Table 1: Key Transformations of 1-Chloro-3-nitrobenzene-¹³C₆ for Scaffold Synthesis
| Transformation | Reagents/Conditions | Product | Significance |
| Nitro Group Reduction | Fe/HCl (Bechamp reduction) | ¹³C₆-3-chloroaniline | A key intermediate for further functionalization. |
| Nucleophilic Aromatic Substitution | Strong nucleophiles, harsh conditions | Varied substituted ¹³C₆-nitrobenzenes | Introduction of diverse functional groups. |
| Electrophilic Aromatic Substitution | e.g., Nitrating mixture | ¹³C₆-Dinitrochlorobenzenes | Further functionalization of the aromatic ring. |
Development of Labeled Standards for Analytical Method Validation in Research
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based techniques. nih.gov 1-Chloro-3-nitrobenzene-¹³C₆ and its derivatives are excellent candidates for the development of such standards. The presence of six ¹³C atoms results in a mass shift of 6 Da compared to the unlabeled analogue, allowing for clear differentiation in mass spectra without significantly altering the chemical and physical properties. sigmaaldrich.com
¹³C₆-labeled standards synthesized from 1-Chloro-3-nitrobenzene-¹³C₆ can be used to accurately quantify a wide range of analytes in complex matrices, such as environmental samples, biological fluids, and food products. These standards co-elute with the analyte of interest during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements. nih.gov
For instance, unlabeled 1-chloro-3-nitrobenzene has been utilized as a surrogate standard in environmental analysis to assess the removal of contaminants from soil. sigmaaldrich.com The development of a ¹³C₆-labeled version would provide an even more robust internal standard for such studies. The synthesis of various ¹³C₆-labeled compounds, such as phenethylamine (B48288) derivatives, for use as internal standards in forensic and health sciences further underscores the importance of labeled precursors like 1-Chloro-3-nitrobenzene-¹³C₆. nih.gov
Table 2: Applications of Labeled Standards in Analytical Research
| Analytical Field | Purpose of Labeled Standard | Example Application |
| Environmental Analysis | Accurate quantification of pollutants | Monitoring remediation of contaminated sites. |
| Forensic Science | Precise measurement of illicit substances | Quantification of narcotics in biological samples. |
| Clinical Chemistry | Determination of drug and metabolite levels | Therapeutic drug monitoring. |
| Metabolomics | Tracing and quantifying metabolic pathways | Understanding disease states and drug effects. |
Strategic Building Block for Synthesizing Labeled Pharmacological and Agrochemical Probes
1-Chloro-3-nitrobenzene-¹³C₆ is a strategic building block for the synthesis of isotopically labeled pharmacological and agrochemical probes. These labeled molecules are instrumental in drug discovery and development, as well as in understanding the mode of action and environmental fate of agrochemicals.
In pharmaceutical research, the incorporation of a ¹³C₆-label allows for the tracking of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile in vivo. Chloronitrobenzenes are known intermediates in the synthesis of various pharmaceuticals. nih.govinnospk.com For example, 4-chloronitrobenzene is a precursor to the anti-leprosy drug Dapsone. wikipedia.org By analogy, 1-Chloro-3-nitrobenzene-¹³C₆ can be envisioned as a starting material for the synthesis of ¹³C₆-labeled analogues of various bioactive molecules, facilitating detailed pharmacokinetic and mechanistic studies.
Similarly, in the agrochemical sector, chloronitrobenzene derivatives are precursors to herbicides and fungicides. nih.govnbinno.com The synthesis of ¹³C₆-labeled agrochemicals from 1-Chloro-3-nitrobenzene-¹³C₆ enables researchers to trace their uptake and metabolism in plants, as well as their persistence and degradation in the environment. This is crucial for assessing the environmental impact and ensuring the safety of new agricultural products. The use of crude 3-chloronitrobenzene in the synthesis of the fungicide pentachloronitrobenzene (B1680406) highlights its relevance in this field. nih.gov
The ability to introduce a stable isotope label into the core aromatic structure of these probes provides an invaluable tool for researchers in both the pharmaceutical and agrochemical industries.
Future Research Directions and Emerging Methodologies
Integration with Advanced Hyphenated Analytical Techniques for Enhanced Resolution
The primary utility of 1-Chloro-3-nitrobenzene-¹³C₆ is as an internal standard in quantitative analyses, particularly when coupled with mass spectrometry. The future of its application lies in its integration with the next generation of hyphenated analytical techniques, which link powerful separation methods with high-performance mass spectrometry to achieve unparalleled resolution and sensitivity.
Stable isotope-labeled internal standards are considered the 'gold standard' in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to their unlabeled analogues. researchgate.netnih.gov This ensures they co-elute during chromatographic separation and experience similar ionization and matrix effects, providing the most accurate correction for analytical variability. researchgate.netchromatographyonline.com
Future research will increasingly see 1-Chloro-3-nitrobenzene-¹³C₆ employed in sophisticated hyphenated systems such as:
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity by monitoring specific fragmentation transitions of the analyte and the internal standard. Using 1-Chloro-3-nitrobenzene-¹³C₆ allows for isotope dilution mass spectrometry (IDMS), a definitive quantitative method that minimizes matrix interference, a common issue in complex environmental and biological samples. libios.fr
Comprehensive Two-Dimensional Gas Chromatography-High-Resolution Mass Spectrometry (GC×GC-HRMS): For extremely complex matrices, GC×GC provides superior separation power. When combined with HRMS (e.g., Time-of-Flight or Orbitrap analyzers), it allows for the precise identification and quantification of trace-level contaminants. researchgate.net The ¹³C₆-labeled standard is essential in these applications to navigate the complex data and provide a reliable anchor for quantification amidst a forest of interfering peaks.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For less volatile or thermally labile metabolites of 1-chloro-3-nitrobenzene (B92001), LC-HRMS is the platform of choice. The use of 1-Chloro-3-nitrobenzene-¹³C₆ and its potential ¹³C₆-labeled metabolites will be crucial for metabolic fate studies, allowing researchers to track the biotransformation of the parent compound with high confidence. nih.gov
The integration of 1-Chloro-3-nitrobenzene-¹³C₆ with these advanced systems will enable more accurate and precise measurements at lower detection limits, which is critical for assessing environmental contamination and human exposure.
Table 1: Advanced Hyphenated Techniques and the Role of 1-Chloro-3-nitrobenzene-¹³C₆
| Technique | Separation Principle | Detection Principle | Role of 1-Chloro-3-nitrobenzene-¹³C₆ | Advantage |
|---|---|---|---|---|
| GC-MS/MS | Gas Phase Volatility | Precursor-to-product ion fragmentation | Isotope Dilution Internal Standard | High selectivity and sensitivity; excellent for targeted quantification in complex matrices. |
| GC×GC-HRMS | Comprehensive 2D Gas Chromatography | Accurate Mass Measurement | Quantification Anchor & Identification Confirmation | Unmatched separation for highly complex samples; confident identification of unknown and trace-level compounds. |
| LC-HRMS | Liquid Phase Polarity | Accurate Mass Measurement | Isotope Dilution Internal Standard for parent compound and tracer for metabolite identification. | Suitable for non-volatile compounds; enables metabolic pathway and biotransformation studies. alfa-chemistry.com |
Exploration of Novel Isotopic Labeling Strategies Beyond ¹³C₆ Ring Enrichment
While ¹³C₆ ring enrichment is a powerful tool, future research will explore more complex isotopic labeling strategies to answer more nuanced scientific questions. wikipedia.org The synthesis of 1-chloro-3-nitrobenzene with multiple stable isotopes would create a suite of tracers for advanced studies. researchgate.netuzh.ch
Emerging strategies could include:
¹⁵N-Labeling: Incorporating a ¹⁵N isotope into the nitro group in addition to the ¹³C₆ ring would create a dual-labeled molecule (¹³C₆,¹⁵N₁). This would allow researchers to simultaneously track the fate of the carbon skeleton and the nitrogen group. alfa-chemistry.com Such a tracer would be invaluable for studying denitrification processes, where the nitro group is transformed or removed. rsc.org
³⁷Cl-Labeling: The chlorine atom in 1-chloro-3-nitrobenzene has two stable isotopes, ³⁵Cl and ³⁷Cl. Synthesizing the compound with a ³⁷Cl label, potentially in combination with ¹³C and ¹⁵N, would provide an additional layer of information. This could be particularly useful for studying dechlorination reactions, a key degradation pathway for many chlorinated pollutants. The distinct isotopic signature of chlorine could be monitored to elucidate reaction mechanisms. nih.gov
²H (Deuterium) Labeling: Although sometimes subject to kinetic isotope effects that can alter chromatographic retention times relative to the unlabeled analyte, deuterium (B1214612) labeling at specific positions on the aromatic ring can provide insights into C-H bond activation mechanisms during degradation. chromatographyonline.com
These multi-isotope labeled compounds, or "multi-tracers," would enable sophisticated experiments to track the movement and transformation of different parts of the molecule through complex environmental and biological systems, providing a much deeper understanding of its fate. copernicus.orgnih.gov
Table 2: Potential Multi-Isotope Labeling Strategies for 1-Chloro-3-nitrobenzene
| Isotope Combination | Labeled Atoms | Potential Research Application |
|---|---|---|
| ¹³C₆, ¹⁵N₁ | 6 Carbon atoms, 1 Nitrogen atom | Simultaneously tracking the carbon backbone and nitro group during biodegradation or chemical transformation. alfa-chemistry.comrsc.org |
| ¹³C₆, ³⁷Cl₁ | 6 Carbon atoms, 1 Chlorine atom | Elucidating dechlorination mechanisms and pathways in remediation studies. nih.gov |
| ¹³C₆, ¹⁵N₁, ³⁷Cl₁ | 6 Carbon atoms, 1 Nitrogen atom, 1 Chlorine atom | Comprehensive tracer studies for tracking the fate of all key heteroatoms in complex environmental systems. researchgate.netuzh.ch |
Applications in Mechanistic Studies of Sustainable Chemical Processes
Isotopically labeled compounds are powerful tools for elucidating reaction mechanisms, a cornerstone of developing more efficient and sustainable chemical processes, often referred to as "green chemistry." ias.ac.in By replacing a standard ¹²C atom with a ¹³C atom, researchers can precisely follow the path of that atom through a chemical transformation. alfa-chemistry.com
Future applications of 1-Chloro-3-nitrobenzene-¹³C₆ in this area will focus on:
Catalytic Degradation: Many sustainable remediation technologies rely on catalysts to break down persistent organic pollutants like 1-chloro-3-nitrobenzene into less harmful substances. By using 1-Chloro-3-nitrobenzene-¹³C₆ as the substrate, scientists can analyze the ¹³C distribution in the reaction products using mass spectrometry or NMR. nih.gov This provides definitive evidence of how the aromatic ring is cleaved and which chemical bonds are broken, helping to optimize catalyst design for greater efficiency and selectivity.
Advanced Oxidation Processes (AOPs): AOPs are another key green chemistry technique for water treatment. Tracking the fate of the ¹³C₆-labeled ring during these processes can reveal the primary sites of oxidative attack and identify the formation of key intermediates, leading to a better understanding of the degradation pathway.
Biosynthesis and Bioremediation: In bioremediation studies, microorganisms are used to break down pollutants. Feeding these organisms 1-Chloro-3-nitrobenzene-¹³C₆ and analyzing the resulting metabolites with ¹³C-NMR or LC-HRMS can map the metabolic pathway used by the organism to detoxify the compound. iaea.org This knowledge is crucial for engineering more effective biological treatment systems.
By providing an unambiguous way to track the molecular skeleton, 1-Chloro-3-nitrobenzene-¹³C₆ will be instrumental in validating and refining the mechanisms of next-generation sustainable technologies. acs.org
Role in Advanced Environmental Forensics and Contaminant Source Apportionment
Environmental forensics aims to identify the source, age, and distribution of contaminants in the environment. exponent.comitrcweb.orgeolss.netojp.gov Stable isotope analysis is a powerful tool in this field, and isotopically labeled standards like 1-Chloro-3-nitrobenzene-¹³C₆ play a vital role in ensuring the accuracy of these investigations.
Key future roles for 1-Chloro-3-nitrobenzene-¹³C₆ in this field include:
High-Precision Quantification via IDMS: The first step in any forensic investigation is accurately determining the concentration of the contaminant. As an internal standard in Isotope Dilution Mass Spectrometry (IDMS), 1-Chloro-3-nitrobenzene-¹³C₆ allows for the highly accurate quantification of 1-chloro-3-nitrobenzene in soil, water, and sediment samples, even at trace levels. This precise data is legally defensible and crucial for site assessment and liability allocation.
Fate and Transport Modeling: Understanding how a pollutant moves through the environment is key to predicting its impact. 1-Chloro-3-nitrobenzene-¹³C₆ can be used in controlled laboratory or field studies as a deliberate tracer. By releasing a known quantity and tracking its movement and dilution, researchers can build more accurate models of contaminant transport and degradation, which are essential for risk assessment and designing effective remediation strategies.
As forensic methods become more sophisticated and reliant on subtle isotopic signatures, the role of high-purity, well-characterized labeled standards like 1-Chloro-3-nitrobenzene-¹³C₆ will become increasingly indispensable for generating robust and defensible environmental data. exponent.com
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 1-Chloro-3-nitrobenzene-13C6 in laboratory settings?
- Answer : Follow strict personal protective equipment (PPE) guidelines, including impervious gloves, safety goggles, and respiratory protection (e.g., dust respirators or SCBA). Use local exhaust ventilation and ensure access to emergency showers/eye baths. Adhere to spill containment protocols, such as using airtight containers for waste and preventing environmental release .
Q. Which analytical methods are recommended for verifying the purity of this compound?
- Answer : Gas chromatography (GC) is the primary method, with purity thresholds >99.0% (as per TCI America specifications). Additional validation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) can confirm isotopic labeling integrity .
Q. How should researchers assess acute toxicity risks associated with this compound exposure?
- Answer : Refer to Safety Data Sheet (SDS) classifications (e.g., Acute Tox. 3 for dermal exposure) and conduct in vitro assays (e.g., cell viability studies) to quantify cytotoxic effects. Follow institutional guidelines for hazard mitigation .
Advanced Research Questions
Q. How can isotopic labeling (13C6) influence the reaction kinetics of 1-Chloro-3-nitrobenzene in substitution reactions?
- Answer : Design comparative kinetic studies using non-labeled and 13C6-labeled analogs. Track isotopic effects via kinetic isotope effect (KIE) measurements, particularly in nucleophilic aromatic substitution reactions. Advanced techniques like isotopic tracing (e.g., 13C NMR) can elucidate mechanistic pathways .
Q. What methodologies resolve contradictions in environmental persistence data for chloronitrobenzenes?
- Answer : Conduct systematic meta-analyses of degradation studies, prioritizing EPA-compliant shake flask methods (e.g., USEPA-600/4-79-032). Evaluate variables such as pH, temperature, and microbial activity to reconcile discrepancies .
Q. How can researchers optimize experimental designs to minimize isotopic interference in spectroscopic analyses?
- Answer : Use high-resolution MS or 13C-decoupled NMR to distinguish isotopic signals. Implement control experiments with unlabeled compounds to validate spectral assignments. Computational modeling (e.g., DFT) may predict isotopic shifts in vibrational spectra .
Q. What strategies mitigate matrix effects when quantifying this compound in complex environmental samples?
- Answer : Employ isotope dilution mass spectrometry (IDMS) with 13C6-labeled internal standards. Validate recovery rates using spiked matrices and optimize sample cleanup (e.g., solid-phase extraction) to reduce interferences .
Methodological Notes
- Synthesis Optimization : For isotopic labeling, ensure stoichiometric excess of 13C6 precursors and monitor reaction progress via LC-MS to avoid byproducts .
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in environmental degradation studies, accounting for methodological differences .
- Safety Compliance : Align spill protocols with OSHA HCS standards, including immediate containment and waste disposal via regulated channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
